6-Methoxy-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJCUNVFURSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694848 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145692-57-5 | |
| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 1h Indole 3 Carbonitrile
Reactivity of the Indole (B1671886) Nucleus with Methoxy (B1213986) Substitution
The indole ring system is inherently electron-rich, predisposing it to a wide array of chemical reactions. The introduction of a methoxy group at the 6-position further modulates this reactivity, significantly influencing the rate and regioselectivity of various transformations. nih.govchim.it
Electrophilic Aromatic Substitution Patterns
While unsubstituted indoles typically undergo electrophilic substitution preferentially at the C-3 position, the presence of a 6-methoxy group can alter this regioselectivity. The activating nature of the methoxy group enhances the electron density at other positions of the indole ring, making them more competitive sites for electrophilic attack. Specifically, direct substitution at the C-2 position can become a significant competing process in 6-methoxyindoles. This diversification of regiochemical behavior is a valuable tool for synthetic chemists, allowing for the introduction of functional groups at various positions on the indole scaffold. nih.gov
Reactions Involving the Carbonitrile Moiety
The carbonitrile (cyano) group at the C-3 position is a versatile functional handle, participating in a range of chemical transformations including cycloadditions and nucleophilic additions.
Cycloaddition Reactions onto the Nitrile Function
The C≡N triple bond of the carbonitrile group can act as a dipolarophile in cycloaddition reactions. For instance, indole-3-carbonitriles can undergo [3+2] cycloaddition reactions. Although specific examples for 6-Methoxy-1H-indole-3-carbonitrile are not prevalent in the searched literature, related indole derivatives provide insight into this reactivity. For example, indoles substituted with electron-depleted groups have been shown to react as C2=C3 dipolarophiles with azomethine ylides in dearomatizing (3+2) cycloadditions to form pyrrolidinoindolines. researchgate.net Furthermore, 3-cyanoacetyl indoles, which feature a related structural motif, are known to participate in cycloaddition reactions to form various heterocyclic systems like pyrimidines. rsc.org These examples suggest that the carbonitrile group of this compound is a potential site for cycloaddition reactions, leading to the formation of fused heterocyclic structures.
Nucleophilic Additions and Transformations
The carbonitrile group is electrophilic in nature and is susceptible to attack by nucleophiles. A common transformation is the reduction of the nitrile to a primary amine (CH₂NH₂) using reducing agents like palladium on carbon (Pd/C) with hydrogen gas. This reaction provides a direct route to 3-(aminomethyl)-6-methoxy-1H-indole, a valuable building block in medicinal chemistry.
Furthermore, the nitrile group can undergo nucleophilic attack by various reagents. While direct examples for this compound are scarce in the provided results, the reactivity of similar compounds is instructive. For instance, the nitrile group can be susceptible to nucleophilic substitution, leading to the formation of other functional groups. ambeed.com One-pot multicomponent reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, which contain a related cyano group, proceed via nucleophilic addition to a carbonyl group as a key step in the formation of complex pyridine (B92270) hybrids. nih.gov
Reaction Mechanisms in Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.
Multicomponent reactions involving indole-3-carbonitrile derivatives often proceed through a cascade of reactions. For example, the formation of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids from 3-(1H-indol-3-yl)-3-oxopropanenitriles is proposed to occur via a six-step tandem sequence: Knoevenagel condensation, nucleophilic addition to a carbonyl, Michael addition, N-cyclization, elimination, and finally, air oxidation. nih.gov
In transformations where the indole nucleus itself is modified, the mechanism often involves the initial formation of a reactive intermediate. For instance, in nucleophilic substitution reactions on activated indole systems, a proposed mechanism involves the departure of a leaving group to form an intermediate that is then attacked by a nucleophile. In some cases, this is followed by an intramolecular cyclization involving the cyano group to form a new heterocyclic ring.
The following table provides a summary of some reported reactions and their mechanistic implications for understanding the reactivity of this compound.
| Reaction Type | Reactant(s) | Product Type | Mechanistic Steps (Inferred) |
| Reduction | H₂, Pd/C | 3-(Aminomethyl)-6-methoxy-1H-indole | Catalytic hydrogenation |
| Cycloaddition | Azomethine ylide (with related indoles) | Pyrrolidinoindoline | [3+2] Cycloaddition |
| Multicomponent Reaction | Aromatic aldehydes, cycloalkanones, ammonium (B1175870) acetate (B1210297) (with related nitriles) | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | Knoevenagel condensation, Michael addition, cyclization cascade |
Investigation of Reaction Intermediates
The reactivity of indole derivatives is often dictated by the stability of the intermediates formed during a reaction. The inherent aromaticity of the indole ring allows for the delocalization of electrons, which can stabilize charged or radical intermediates. In the context of this compound, this stabilization is a key factor in its chemical transformations.
A common strategy for the functionalization of indoles involves the introduction of a leaving group, such as a halogen, to create a reactive intermediate poised for subsequent cross-coupling reactions. For instance, studies on the synthesis of highly functionalized 1H-indole-2-carbonitriles have demonstrated the preparation of 3-iodo-indole derivatives as stable, isolable intermediates. mdpi.comresearchgate.net This approach allows for the activation of the C3 position, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. A similar strategy can be applied to this compound, where a halogenated precursor would serve as a key intermediate for diversification. For example, 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile has been synthesized as a precursor for cross-coupling reactions. mdpi.comresearchgate.net
In palladium-catalyzed multicomponent reactions, the formation of complex organometallic intermediates is central to the catalytic cycle. For the synthesis of N-cyanoindoles, a proposed key intermediate is an (η3-allyl)(η3-cyanamido)palladium complex, which is an analogue of the well-known bis-π-allylpalladium complex. nih.gov Furthermore, a plausible mechanism for a tandem Sonogashira coupling followed by a regioselective 6-endo-dig oxacyclization reaction highlights the formation of distinct intermediates along the reaction coordinate. mdpi.com Mechanistic studies on the construction of 3-cyanoindoles through palladium-catalyzed tandem reactions suggest a pathway involving Suzuki cross-coupling, followed by a base-induced isoxazole (B147169) fragmentation and subsequent aldimine condensation, each step proceeding through its own set of transient intermediates. rsc.orgrsc.org
Role of Catalysis in Reactivity Modulation
Catalysis is a cornerstone in controlling the reactivity and selectivity of transformations involving this compound and related structures. Transition metal catalysts, particularly those based on palladium and copper, are instrumental in forging new bonds at various positions on the indole scaffold.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the indole core. A variety of 3-cyanoindoles can be synthesized with good to excellent yields through palladium-catalyzed tandem reactions. rsc.orgrsc.org These methods often allow for the construction of N-alkyl and N-aryl 3-cyanoindoles, demonstrating the versatility of the catalytic system. rsc.org For example, the use of PdCl2dppf as a catalyst has proven effective in the synthesis of 5-methyl-3-cyanoindole. rsc.org The synthesis of N-cyanoindoles can also be achieved via a palladium-catalyzed three-component coupling reaction of 2-alkynylisocyanobenzenes, allyl methyl carbonate, and trimethylsilyl (B98337) azide. nih.gov
Copper catalysts also play a significant role. Copper-promoted reactions of indole-3-carbonitriles with diaryliodonium salts can lead to N-arylindole-3-carbonitriles. nih.gov Interestingly, the selectivity of this reaction can be modulated by the presence of a base; under neutral conditions, N-arylindole-3-carboxamides are formed, while the addition of a base like DIPEA shifts the selectivity towards the formation of N-arylindole-3-carbonitriles. nih.gov Lewis acids such as Gallium(III) chloride (GaCl3) have been shown to efficiently catalyze the direct C-H cyanation of indoles using N-cyanosuccinimide as the cyanating agent, affording 3-cyanoindoles with high regioselectivity. researchgate.net
The choice of catalyst and ligands is crucial for modulating the outcome of the reaction, including yield and chemoselectivity.
Table 1: Selected Catalytic Systems for Reactions on Indole Scaffolds
| Reaction Type | Catalyst System | Substrates | Key Findings | Reference(s) |
| Tandem Suzuki Coupling/Condensation | PdCl₂dppf / KF | 2-isoxazolyl-anilines, boronic acids | Efficient synthesis of "N-H" free 3-cyanoindoles in good to excellent yields. | rsc.org |
| Three-Component Coupling | Pd₂(dba)₃·CHCl₃ / tri(2-furyl)phosphine | 2-Alkynylisocyanobenzenes, allyl methyl carbonate, TMS-azide | Synthesis of N-cyanoindoles in good yields via a proposed (η³-allyl)(η³-cyanamido)palladium intermediate. | nih.gov |
| N-Arylation | Cu-catalyst / DIPEA (base) | Indole-3-carbonitriles, diaryliodonium salts | Selectivity switched from N-arylindole-3-carboxamides (neutral) to N-arylindole-3-carbonitriles (with base). | nih.gov |
| Direct C-H Cyanation | GaCl₃ | Indoles, N-cyanosuccinimide | High reactivity and excellent regioselectivity for C3-cyanation of unprotected indoles. | researchgate.net |
| N-Vinylation | Palladium Catalyst | 3-Cyanoindole, vinyl triflates | Stereospecific C-N bond formation to yield N-vinyl azaheterocycles. | nih.gov |
This table is generated based on data from reactions on various indole derivatives, illustrating catalytic principles applicable to this compound.
Structural Impact on Chemical Transformations
The chemical reactivity of this compound is a direct consequence of its constituent parts. The indole nucleus is an electron-rich aromatic system, a property that is further enhanced by the presence of the methoxy group at the C6 position. chim.it This methoxy group acts as an electron-donating group through resonance, increasing the electron density of the benzene (B151609) portion of the indole and activating it towards electrophilic substitution.
Conversely, the carbonitrile group at the C3 position is strongly electron-withdrawing. This feature deactivates the pyrrole (B145914) ring towards electrophilic attack and makes the N-H proton more acidic compared to unsubstituted indole. The presence of the nitrile group also opens up avenues for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid.
This electronic push-pull system dictates the regioselectivity of further chemical reactions. Electrophilic substitution reactions are directed by the activating methoxy group, while nucleophilic reactions can be targeted at the carbon atom of the nitrile group. The structure is well-suited for transformations that leverage this electronic dichotomy. For example, the electron-rich nature of the methoxy-activated ring facilitates reactions like palladium-catalyzed functionalization. chim.itvulcanchem.com
Advanced Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Analysis for Structural Elucidation
Sophisticated spectroscopic techniques are essential for a definitive structural elucidation of 6-Methoxy-1H-indole-3-carbonitrile, confirming its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
Published data for this compound in deuterated chloroform (B151607) (CDCl₃) provides specific chemical shifts (δ) and coupling constants (J), which reflect the electronic environment and connectivity of the nuclei. rsc.org The ¹H NMR spectrum shows a characteristic singlet for the N-H proton at approximately 8.64 ppm, indicating its position on the pyrrole (B145914) ring. rsc.org Aromatic protons on the indole (B1671886) ring system appear at distinct chemical shifts, with their coupling patterns confirming their positions relative to one another. For instance, the proton at position 2 (H-2) typically appears as a singlet or a narrow doublet, while the protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) exhibit characteristic doublet and doublet of doublets patterns based on their ortho and meta couplings. rsc.org
The ¹³C NMR spectrum complements the proton data, with the carbon of the nitrile group (-C≡N) resonating at a characteristic downfield shift. rsc.org The carbon atoms of the indole ring and the methoxy (B1213986) group also show distinct signals that are consistent with the proposed structure. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 8.64 | s | - |
| H-2 | 7.73 | d | 3.1 |
| H-4 | 7.40 | d | 8.9 |
| H-5 | 7.24 | d | 2.4 |
| H-7 | 7.03 | dd | 8.9, 2.4 |
| -OCH₃ | 3.94 | s | - |
Data obtained in CDCl₃ at 500 MHz. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-7a | 155.1 |
| C-2 | 130.7 |
| C-3a | 128.6 |
| C-4 | 126.9 |
| C-3 | 115.0 |
| C≡N | 114.3 |
| C-5 | 111.9 |
| C-7 | 99.7 |
| C-6 | 86.5 |
| -OCH₃ | 54.8 |
Data obtained in CDCl₃ at 126 MHz. rsc.org
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are complementary, as the selection rules for IR and Raman activity differ. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability.
For this compound, the IR spectrum is expected to show characteristic absorption bands. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2200-2260 cm⁻¹. Another prominent band would be the N-H stretch of the indole ring, usually found between 3300 and 3500 cm⁻¹. The C-O stretching of the methoxy group and various C-H and C=C stretching and bending vibrations of the aromatic rings would also be present, contributing to the molecule's unique fingerprint region below 1500 cm⁻¹.
Raman spectroscopy would also detect the C≡N stretch, often as a strong band. The symmetric breathing vibrations of the aromatic rings are typically strong in the Raman spectrum, providing further structural confirmation.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
For this compound (C₁₀H₈N₂O), the exact molecular weight is 172.06 g/mol . The mass spectrum would show a molecular ion peak at m/z = 172. rsc.org The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. For example, the loss of a methyl radical (·CH₃) from the methoxy group would result in a fragment ion at m/z 157. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for methoxy-substituted aromatic compounds.
In the solid state, molecules of this compound are expected to be organized in a specific crystal lattice, stabilized by various intermolecular forces. A crucial interaction in many indole derivatives is the hydrogen bond formed by the indole N-H group. This group can act as a hydrogen bond donor, interacting with a hydrogen bond acceptor on an adjacent molecule, such as the nitrogen atom of the nitrile group or the oxygen atom of the methoxy group.
For example, in the crystal structure of the related compound 5-methoxy-1H-indole-2-carboxylic acid, molecules form dimers through strong O-H···O hydrogen bonds, and these dimers are further connected by N-H···O interactions. It is plausible that this compound would exhibit similar N-H···N or N-H···O hydrogen bonding networks, which would significantly influence its crystal packing and physical properties. Weak C-H···π interactions are also common in the crystal packing of indole derivatives. rsc.org
The indole ring system itself is generally planar or nearly planar. X-ray diffraction analysis allows for the precise measurement of dihedral angles within the molecule, confirming the planarity of the fused ring system. In a related compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, the indole ring system is reported to be almost planar, with a very small dihedral angle between its pyrrole and fused benzene rings. rsc.org A similar high degree of planarity would be expected for the indole core of this compound.
Biological and Medicinal Chemistry Applications of 6 Methoxy 1h Indole 3 Carbonitrile and Analogs
Enzyme Inhibition Studies
Indole (B1671886) derivatives have been investigated for their ability to inhibit various enzymes involved in pathological conditions.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Overactivity of this enzyme can lead to hyperuricemia and gout. researchgate.netnih.gov Consequently, XO is a significant target for drug development in the management of these conditions. researchgate.net
Non-purine indole-3-carbonitrile derivatives have been developed and screened for their potential as XO inhibitors. nih.gov Research has shown that certain compounds in this class display remarkable efficacy. For example, one such derivative exhibited an IC₅₀ value of 0.36 μM and demonstrated a mixed type of inhibition. nih.gov The structure-activity relationship analysis from these studies indicates that specific substitutions on the indole ring are crucial for potent XO inhibitory activity. For instance, the presence of an isopropyl group at the N-1 position and a cyano group at the C-3 position of the indole ring were found to enhance inhibitory potential. nih.gov
The indole fragment is recognized for its enzyme inhibition capabilities, which has inspired the synthesis of various indole-containing heterocyclic compounds as potential XO inhibitors. nih.gov
Interactive Data Table: Xanthine Oxidase Inhibition by Indole Analogs
| Compound Class | IC₅₀ | Inhibition Type | Source |
| Non-purine indole-3-carbonitrile derivative | 0.36 μM | Mixed | nih.gov |
| 2-(Indol-5-yl)thiazole derivative | 3.5 nM | Not specified | nih.gov |
| 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | 0.039 μM | Not specified | nih.gov |
Receptor Modulation and Antagonist Activity
The indole scaffold is a common feature in molecules that modulate the activity of various biological receptors.
Interleukin-1 (IL-1) is a group of pro-inflammatory cytokines that play a key role in inflammation and immune responses. The inhibition of IL-1 generation is a therapeutic strategy for various inflammatory diseases. A study by Tanaka et al. synthesized and evaluated a series of substituted indole derivatives for their ability to inhibit IL-1 generation. chim.it Among the compounds tested, a methoxy-substituted indole was identified as a potent inhibitor of IL-1 generation, highlighting the potential of this class of compounds in modulating inflammatory pathways. chim.it
Opioid receptors, including the delta (δ), mu (μ), and kappa (κ) subtypes, are critical targets for pain management. mdpi.com The development of selective antagonists for these receptors is important for both research and therapeutic purposes. The classic "message-address" concept has been applied to design ligands with specific opioid receptor activity, where a core "message" component is responsible for receptor recognition and an "address" component enhances selectivity. scispace.com
Naltrindole (B39905), a well-known δ-opioid receptor antagonist, features an indole moiety as its "address" component. scispace.com Research on naltrindole-related morphindoles has shown that modifications to the indole structure and its connecting parts can shift the pharmacological profile between agonist and antagonist activity. nih.gov For example, certain N-substituted morphindoles displayed δ-selective opioid receptor antagonist activity at subthreshold doses for antinociception. nih.gov While direct studies on 6-methoxy-1H-indole-3-carbonitrile as an opioid antagonist are not prominent, the established role of the indole nucleus in compounds like naltrindole suggests that appropriately substituted indole-3-carbonitriles could be explored for opioid receptor modulation. The introduction of specific substituents, such as a methyl group, has been shown to convert a δ-opioid antagonist into a μ-agonist, demonstrating the profound impact of minor structural changes. nih.gov
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through its action on melatonin receptors (MT1 and MT2). unipr.it The 5-methoxyindole (B15748) core of melatonin is crucial for its activity. The development of melatonin antagonists is valuable for studying the physiological roles of melatonin and for potential therapeutic applications.
Research into melatonin analogs has shown that substituents at the N-1 and C-2 positions of the indole ring can lead to MT2-selective antagonism. unipr.it For example, N-butanoyl 5-methoxy-1-methyl-β,β-tetramethylenetryptamine was identified as an MT1-selective antagonist. researchgate.net The position of the methoxy (B1213986) group is also a critical determinant of activity. While melatonin has a 5-methoxy group, the investigation of other methoxy isomers, such as those with a 6-methoxy substitution, is a logical step in exploring the structure-activity relationships for melatonin receptor ligands. The substitution pattern on the indole ring, including the presence and position of a methoxy group and other functionalities like a carbonitrile, would be expected to significantly influence the affinity and functional activity at melatonin receptors.
Anti-inflammatory and Analgesic Properties
The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. researchgate.netresearchgate.netrsc.org The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which features a methoxy-substituted indole core, is a testament to the potential of this heterocyclic system in the development of anti-inflammatory agents. chim.it The presence of the methoxy group can significantly influence the biological activity of indole compounds. chim.it
Research into various indole derivatives has consistently demonstrated their anti-inflammatory and analgesic potential. researchgate.netsrce.hr For instance, studies on newly synthesized indole derivatives have identified compounds with significant anti-inflammatory and analgesic activities, sometimes comparable to standard drugs like diclofenac (B195802) potassium. srce.hrsrce.hr Specifically, certain methoxy-substituted indole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, a key mechanism for many anti-inflammatory drugs. chim.itnih.gov For example, a series of substituted indole analogues were designed and tested for their inhibitory activity against COX-1 and COX-2, with some showing potent inhibition, particularly towards COX-2. nih.govtandfonline.com
While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively detailed in the reviewed literature, the activities of its analogs suggest its potential in this area. ontosight.aismolecule.com For example, compounds like 2-(p-Chlorophenyl)-1-[4'-[2"-(p-chlorophenyl)-4"-oxo-thiazolidin-3"-yl]-5'-mercapto-[1',2',4']-triazol-3'-yl-methyl]-3-(4"',6"'-bromo-2"'-carboxyphenyl iminomethyl]-5-methoxy-indole have shown potent anti-inflammatory and analgesic effects in preclinical models. researchgate.net Another study highlighted that (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide was a good candidate for analgesic and anti-inflammatory activity. chim.it The structural similarities between these compounds and this compound underscore the potential of this scaffold in modulating inflammatory pathways.
| Indole Analog | Reported Biological Activity | Reference |
|---|---|---|
| Indomethacin | Anti-inflammatory (COX inhibitor) | chim.itacs.org |
| (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide | Analgesic and anti-inflammatory | chim.it |
| 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | Anti-inflammatory (64.2% inhibition at 50 mg/kg) | chim.it |
| Substituted Indole Analog (Compound 25) | Potent and selective COX-2 inhibitor | nih.govtandfonline.com |
Role in Natural Products and Biomimetic Synthesis
The indole ring system is a cornerstone of many natural products, prized for its versatile chemical properties and significant biological activities. rsc.orgchim.it
Indole and its derivatives found in nature are biosynthetically derived from the essential amino acid tryptophan. chim.itnrfhh.com This precursor relationship is fundamental to the widespread occurrence of indole-containing compounds, such as alkaloids, in plants, fungi, and marine organisms. chim.itnih.gov The indole scaffold's presence in these natural products is a primary reason for its exploration in drug discovery and development. nih.gov
The 6-methoxy-indole structure serves as a crucial building block, or scaffold, for the synthesis of more complex, biologically active natural products. rawdatalibrary.netresearchgate.net A notable example is the marine-derived anti-inflammatory natural product, Herdmanine D. rawdatalibrary.netresearchgate.net The total synthesis of (-)-Herdmanine D has been achieved using 6-bromo-5-methoxy-1H-indole-3-carboxylic acid as a key intermediate. rawdatalibrary.netresearchgate.net This precursor, a close analog of this compound, highlights the strategic importance of the methoxy-indole core in constructing intricate natural product architectures. rawdatalibrary.netresearchgate.net The synthesis of such complex molecules paves the way for the creation of diverse analogs for further drug development. researchgate.net
Bis-indole alkaloids, which contain two indole units, represent a significant class of natural products with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. chim.itmdpi.commdpi.com These compounds are found in various natural sources, particularly marine organisms. nih.govmdpi.com Methoxy-activated indoles are valuable precursors in the synthesis of these complex dimeric structures. chim.it The reactivity of the indole nucleus, enhanced by the methoxy group, facilitates the coupling reactions necessary to form bis-indole systems. chim.it The diverse biological profiles of bis-indole alkaloids, such as fascaplysin, which exhibits activities ranging from antimicrobial to anti-angiogenic, underscore the importance of indole-based scaffolds in generating medicinally relevant compounds. mdpi.com
Formulation and Delivery Systems for Biological Applications
The therapeutic potential of indole derivatives can be significantly enhanced through advanced formulation and drug delivery strategies. nrfhh.comnih.gov These systems aim to improve solubility, stability, and targeted delivery, thereby increasing efficacy and reducing potential toxicity. nih.govjchr.org
One innovative approach for the topical delivery of indole compounds is the use of nanosponge hydrogels. nih.govcolab.ws A study focusing on 6-methoxy-1H-indole-2-carboxylic acid (MICA), a very close analog of this compound, demonstrated the successful formulation of this compound into a nanosponge-hydrogel (NS-HG). nih.govcolab.wsresearchgate.net
The nanosponges were prepared using an emulsion solvent diffusion technique with β-cyclodextrin and diphenyl carbonate as crosslinkers. nih.gov The optimized formulation was then incorporated into a Carbopol 940 hydrogel. colab.wsresearchgate.net This MICA-NS-HG formulation exhibited superior properties compared to the free compound. In vitro studies showed that the hydrogel followed Higuchi's kinetic release model, indicating a controlled release of the active agent. nih.govcolab.ws Preclinical evaluation revealed that the MICA-NS-HG had increased antifungal activity against Candida albicans compared to the standard drug fluconazole. nih.govcolab.ws Furthermore, in an in vivo model, the formulation promoted wound healing, reduced inflammation, and showed enhanced permeability through rat skin. nih.govcolab.wsconsensus.app These findings suggest that nanosponge hydrogels are a viable and effective delivery system for methoxy-indole derivatives in topical applications. colab.ws
| Formulation Parameter | Finding for MICA-NS-HG | Reference |
|---|---|---|
| Delivery System | Nanosponge Hydrogel (NS-HG) | nih.govcolab.ws |
| Nanosponge Components | β-cyclodextrin and diphenyl carbonate | nih.gov |
| Hydrogel Base | Carbopol 940 | colab.wsresearchgate.net |
| In Vitro Release Kinetics | Best fit with Higuchi's model | nih.govcolab.ws |
| Biological Activity Enhancement | Increased antifungal activity, improved wound healing, inflammation inhibition | nih.govcolab.wsconsensus.app |
Future Directions and Advanced Research Perspectives for 6 Methoxy 1h Indole 3 Carbonitrile
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally benign methods for synthesizing 6-Methoxy-1H-indole-3-carbonitrile and its analogs is a key area of future research. Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, have been widely used for preparing methoxy-activated indoles. chim.it However, the focus is now shifting towards novel one-pot and tandem strategies that integrate redox and hydrogenation reactions, aiming to streamline the formation of the indole core. rsc.org These modern approaches are designed to be more atom-economical and generate less waste, aligning with the principles of sustainable chemistry. researchgate.net
Recent advancements include catalyst-free methods, such as the condensation of carboxymethyl cyclohexadienones with primary amines, which offers an efficient route to functionalized indoles like 6-hydroxy indoles. acs.org Additionally, the use of iron-catalyzed multicomponent reactions is gaining traction due to their cost-effectiveness and greener reaction profiles. researchgate.net The exploration of photochemical and electrochemical techniques also presents a promising avenue for the selective synthesis of functionalized indoles. rsc.org
Advanced Mechanistic Studies and Reaction Pathway Elucidation
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing more efficient synthetic transformations. Advanced mechanistic studies, including kinetic isotope effect studies, are being employed to unravel the intricacies of reactions such as C-H activation and electrophilic additions. acs.org
For instance, in palladium-catalyzed reactions, understanding the precise role of the catalyst and ligands in facilitating bond formation is essential. beilstein-journals.org Density Functional Theory (DFT) calculations are also proving to be an invaluable tool for elucidating reaction pathways, such as predicting the regioselectivity of cyclization reactions. mdpi.com These computational approaches, combined with experimental data, provide a comprehensive picture of the reaction landscape, enabling chemists to optimize reaction conditions and predict outcomes with greater accuracy.
Rational Design of New Analogs with Enhanced Biological Efficacy
The structural scaffold of this compound serves as a valuable starting point for the rational design of new analogs with improved biological activities. researchgate.netijpsjournal.com By systematically modifying the core structure, researchers can fine-tune the compound's properties to enhance its interaction with specific biological targets. mdpi.com This process often involves the use of computer-aided drug design (CADD) strategies, which can predict the binding affinity of a molecule to a target protein. nih.gov
Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy to improve potency and pharmacokinetic profiles. nih.gov Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are fundamental to this design process, providing critical insights for further optimization. nih.gov The goal is to develop new chemical entities with superior efficacy and selectivity for a range of therapeutic targets. mdpi.com
Applications in Chemical Biology and Probe Development
This compound and its derivatives hold significant potential as tools in chemical biology for studying complex biological processes. smolecule.com These molecules can be developed into chemical probes to investigate the function of specific proteins and pathways within a cell. For example, indole-based compounds can be designed to selectively inhibit enzymes like monoamine oxidase B (MAO-B), providing insights into its role in neurodegenerative diseases. nih.gov
The development of fluorescently labeled or biotinylated analogs can enable researchers to visualize the localization of the compound within cells and identify its binding partners. This information is invaluable for target identification and validation, which are crucial early steps in the drug discovery pipeline.
Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery
Machine learning models can be trained on existing data to predict the physicochemical properties, biological activities, and even the potential toxicity of new analogs before they are synthesized. mdpi.com This predictive power significantly accelerates the design-make-test-analyze cycle in drug discovery, reducing the time and cost associated with bringing a new therapeutic to market. unito.itchemrxiv.org
Development of Catalyst Systems for Selective Transformations
The development of novel catalyst systems is paramount for achieving selective transformations of the this compound core. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in functionalizing the indole ring. beilstein-journals.orgmdpi.com For instance, Rh(III)-catalyzed coupling reactions have been developed for the selective C-C and C-N bond formation on the indole nucleus. acs.org
Future research will focus on creating more efficient, selective, and reusable catalysts. This includes the development of ligand-free catalyst systems and the use of palladium nanoparticles, which offer advantages in terms of cost and sustainability. mdpi.com The goal is to develop a robust toolbox of catalytic methods that allow for the precise and predictable modification of the this compound scaffold.
Exploration of Diverse Biological Targets and Therapeutic Areas
The versatile indole scaffold is found in a wide array of natural products and synthetic compounds with significant biological activity. rsc.orgnih.govmdpi.com This suggests that this compound and its derivatives are likely to interact with a diverse range of biological targets, opening up possibilities in various therapeutic areas. researchgate.net
Currently, indole derivatives are being investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.com For example, a derivative, 6-methoxy-1H-indole-2-carboxylic acid, has been identified as an antifungal metabolite produced by Bacillus toyonensis. mdpi.com Future research will involve screening libraries of this compound analogs against a broad panel of biological targets to uncover new therapeutic applications. This exploration could lead to the discovery of first-in-class medicines for a variety of diseases.
Q & A
Q. What are the common synthetic routes for preparing 6-Methoxy-1H-indole-3-carbonitrile, and what key reaction parameters require optimization?
Methodological Answer: The synthesis typically involves cyclization reactions, with precursors such as substituted indoles or nitrile-containing intermediates. Key steps include:
- Cyclization conditions : Temperature control (e.g., 60–100°C) and pH adjustment to stabilize intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while ethyl acetate/petroleum ether mixtures are used for crystallization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions. Optimization focuses on minimizing by-products via stepwise monitoring (TLC, HPLC) and adjusting stoichiometric ratios .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity.
- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 64.48° between indole and phenyl rings in derivatives) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- SHELX refinement : Used for crystallographic data analysis, with R factors <0.05 indicating high precision .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitrile-containing products.
- Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals .
- HPLC : Reversed-phase C18 columns resolve polar impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during the refinement of this compound derivatives?
Methodological Answer: Contradictions arise from weak diffraction data or disordered atoms. Strategies include:
- SHELXL refinement : Apply restraints for thermal parameters and bond distances .
- Validation tools : Check for outliers using R-factor metrics and electron density maps (e.g., Coot software).
- Comparative analysis : Reference dihedral angles from analogous structures (see Table 1 ) .
Table 1 : Dihedral Angles in Indole Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 6-Methoxy-2-methyl-1-phenyl derivative | 64.48 | |
| 1-(4-Bromophenyl) derivative | 58.85 | |
| 1-(2-Chlorophenyl) derivative | 80.91 |
Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?
Methodological Answer:
- Solvent Screening : Test DMF, THF, and toluene for cyclization efficiency.
- Temperature Gradients : Higher temps (80–100°C) accelerate kinetics but may degrade sensitive intermediates.
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) improves cross-coupling yields .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
Q. How does the substitution pattern on the indole ring influence the reactivity and biological activity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CN) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Methoxy Group (-OCH₃) : Modulates solubility and π-π stacking in biological targets (e.g., enzyme active sites) .
- Biological Assay Design :
- Enzyme Inhibition : Use fluorescence polarization to measure binding affinity.
- Antimicrobial Screens : Agar dilution assays against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
